![molecular formula C14H22N6O3S B14408346 5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine CAS No. 86072-53-9](/img/structure/B14408346.png)
5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thioadenosine moiety linked to a dimethylaminoethyl group, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine typically involves the reaction of adenosine derivatives with dimethylaminoethyl thiol. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
属性
CAS 编号 |
86072-53-9 |
|---|---|
分子式 |
C14H22N6O3S |
分子量 |
354.43 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[2-(dimethylamino)ethylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI 键 |
LXVDXPZPBUGNIG-IDTAVKCVSA-N |
手性 SMILES |
CN(C)CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CN(C)CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
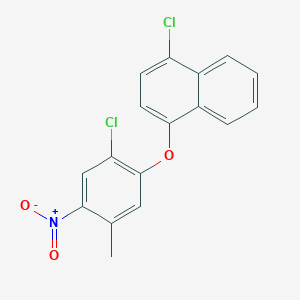
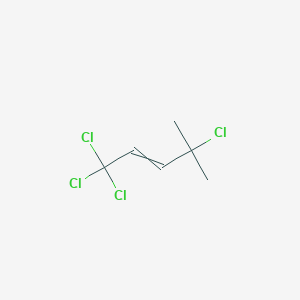
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
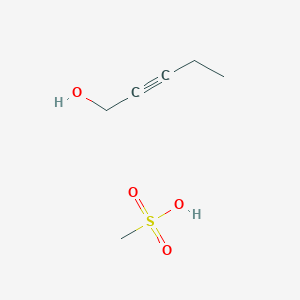
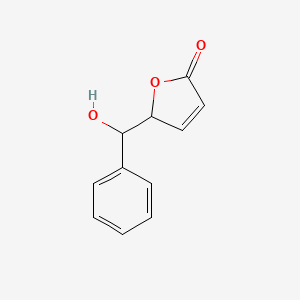
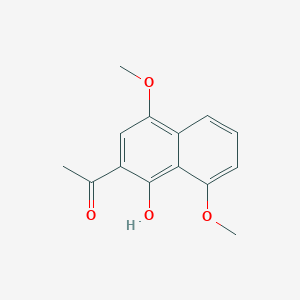
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)

![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
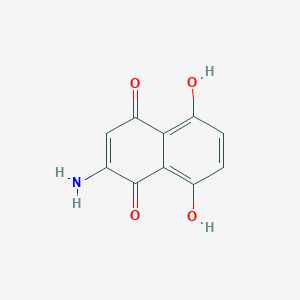
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
